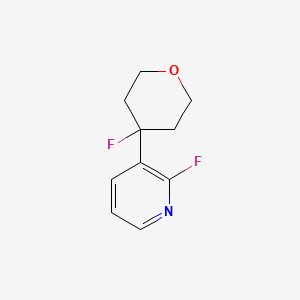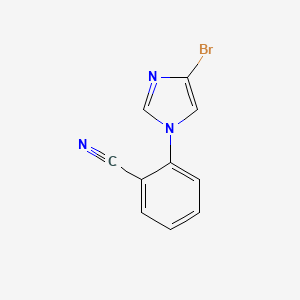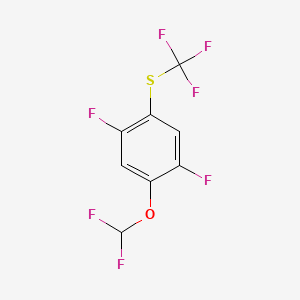
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. These unique substituents impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound lacks the trifluoromethylthio group, resulting in different chemical reactivity and applications.
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: The presence of chlorine atoms instead of fluorine alters the compound’s electronic properties and reactivity.
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H3F7OS |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
InChI-Schlüssel |
SADKJVLFQQPWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




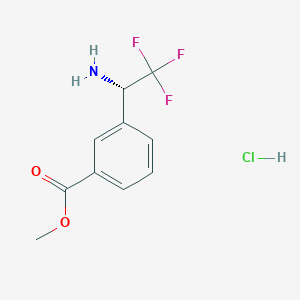
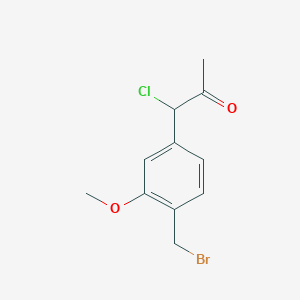
![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)



![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)


